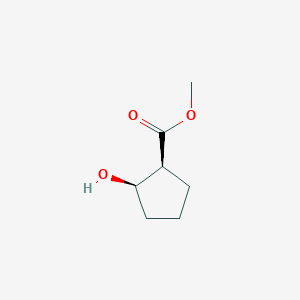

(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate

説明

特性

IUPAC Name |

methyl (1S,2R)-2-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPIOOIEGQJDKJ-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Substrate Preparation

The enantioselective reduction of ethyl 2-oxocyclopentanecarboxylate via baker’s yeast (Saccharomyces cerevisiae) serves as a foundational method for producing (1R,2S)-ethyl 2-hydroxycyclopentanecarboxylate, a precursor to the methyl ester. The yeast-mediated reduction exploits NADPH-dependent ketoreductases to selectively reduce the ketone group at C2, yielding the (1R,2S)-configuration with >98% optical purity. Substrate modification by substituting ethyl with methyl groups enables direct synthesis of the target compound, though ester hydrolysis and re-esterification are often required.

Optimization of Yeast-Mediated Reduction

Table 1: Biocatalytic Reduction Performance Metrics

| Parameter | Value |

|---|---|

| Substrate Conversion | 95% |

| Enantiomeric Excess (ee) | 98.3% |

| Optical Rotation | [α]D²⁵ = +15.1° (c 1.57, CHCl₃) |

Chemical Methylation of Hydroxycyclopentanecarboxylic Acid

Hydrolysis and Esterification Protocol

(1S,2R)-2-Hydroxycyclopentanecarboxylic acid, obtained via hydrolysis of the ethyl ester, undergoes methylation using silver(I) oxide (Ag₂O) and methyl iodide (CH₃I). This two-step process ensures retention of stereochemistry:

Critical Reaction Parameters

Table 2: Methylation Reaction Optimization

| Condition | Outcome |

|---|---|

| Reaction Time | 12 hours |

| Temperature | 25°C |

| Byproduct Formation | <2% (traced via GC-MS) |

Stereoselective Alkylation and Reduction Protocols

Annelation and Reductive Cyclization

A novel annelation strategy involves condensing 2-chlorocyclopentanone with methyl bromoacetate under basic conditions, followed by K-Selectride -mediated reduction to install the hydroxyl group. This method achieves complete stereoselectivity via substrate-controlled ring closure:

Industrial-Scale Considerations

-

Batch Reactor Design :

-

Purification : Chromatography-free isolation via crystallization (hexane/EtOAc).

Decarboxylative Selenination and Ozonolysis

Radical-Mediated Decarboxylation

(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate is accessible via decarboxylative selenination of tert-butyldimethylsiloxy-protected intermediates. The radical mechanism ensures retention of configuration:

Table 3: Decarboxylative Selenination Conditions

| Parameter | Value |

|---|---|

| Reaction Temperature | −78°C (ozonolysis) |

| Radical Initiator | AIBN (0.1 equiv) |

| Deprotection Agent | Tetrabutylammonium fluoride (TBAF) |

Comparative Analysis of Synthetic Routes

Yield and Stereoselectivity

-

Biocatalytic Reduction : Highest enantioselectivity (98.3% ee) but requires enzymatic optimization.

-

Chemical Methylation : Scalable but involves toxic reagents (CH₃I).

-

Annelation Protocol : Suitable for bicyclic analogs but adds synthetic complexity.

-

Decarboxylative Route : Radical intermediates risk side reactions but offer rapid access.

Table 4: Method Comparison

| Method | Yield | ee (%) | Scalability |

|---|---|---|---|

| Biocatalytic Reduction | 80.3% | 98.3 | Moderate |

| Chemical Methylation | 86.4% | 97.0 | High |

| Annelation/Reduction | 77–82% | >99 | Low |

| Decarboxylative | 68% | 98.3 | Moderate |

Industrial Production and Process Optimization

化学反応の分析

Types of Reactions

(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of (1S,2R)-2-oxocyclopentanecarboxylate or (1S,2R)-2-hydroxycyclopentanecarboxylic acid.

Reduction: Formation of (1S,2R)-2-hydroxycyclopentanol.

Substitution: Formation of various ethers or substituted cyclopentane derivatives.

科学的研究の応用

Synthesis and Characterization

The synthesis of (1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate typically involves several synthetic routes, including the use of cyclopentane derivatives and subsequent esterification processes. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties. It serves as a precursor in the synthesis of chiral vicinal aminoalcohols, which are important intermediates in drug development. For instance, these compounds have been linked to the synthesis of antifungal agents like SCH 56592, showcasing their relevance in pharmaceutical applications .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules. Its chiral nature allows for asymmetric synthesis, which is crucial in producing compounds with specific stereochemical configurations. The compound's hydroxyl and ester functionalities facilitate various chemical reactions, making it a valuable building block in organic chemistry .

Research has shown that this compound exhibits significant biological activities. For example:

- Antimicrobial Activity : Derivatives of cyclopentanecarboxylic acids have demonstrated antibacterial properties against Gram-positive bacteria. The presence of the hydroxyl group is essential for this activity .

- Anti-inflammatory Effects : In vitro studies indicate that this compound can modulate inflammatory responses by reducing the production of inflammatory mediators in macrophage cell lines .

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial effects of cyclopentanecarboxylic acid derivatives, including this compound. Results showed a significant reduction in bacterial growth, highlighting the importance of the hydroxyl group for enhanced activity.

Case Study 2: Synthesis of Peptidomimetics

Research involving the incorporation of this compound into peptidomimetics revealed that it enhances conformational stability and receptor interaction. This study supports its application in developing new therapeutic agents targeting specific biological pathways .

Data Table: Comparison of Biological Activities

作用機序

The mechanism of action of (1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate depends on its specific application. In biochemical contexts, it may act as a substrate for enzymes, participating in enzymatic reactions that involve the hydroxyl and ester functional groups. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes, leading to the formation of reaction intermediates and products.

類似化合物との比較

Structural and Functional Group Variations

The compound’s key analogs differ in substituents, stereochemistry, or ring modifications. Selected examples include:

Physicochemical Properties

- Hydroxy vs.

- Stereochemical Impact : The (1S,2R) configuration may influence chiral recognition in biological systems. For instance, the (1S,2S,3R,4R)-configured prodrug in shows targeted enzymatic activation, suggesting stereochemistry is critical for bioavailability .

- Mass Spectrometry Behavior: The amino-substituted analog () exhibits predicted collision cross-section (CCS) values of 130.9–138.9 Ų for [M+H]⁺ adducts, which could differ from the hydroxy variant due to hydrogen-bonding interactions .

生物活性

(1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological implications, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by a cyclopentane ring with hydroxyl and carboxyl functional groups. The synthesis of this compound often involves stereoselective methods to ensure the correct configuration at the chiral centers. For instance, the synthesis may include intramolecular alkylation steps and the use of protecting groups to facilitate reactions without affecting sensitive functionalities .

Antifungal Properties

One notable biological activity of compounds related to this compound is their antifungal activity. Research has shown that derivatives like (1R,2S)-2-aminocyclopentanecarboxylic acid exhibit significant antifungal effects against Candida albicans, indicating a potential for similar activities in related compounds .

Opioid Receptor Interaction

Another area of interest is the interaction of cyclopentane derivatives with opioid receptors. Studies have highlighted that certain peptidomimetics incorporating cyclopentane structures demonstrate enhanced binding affinity for μ-opioid receptors, which are crucial targets in pain management therapies. For example, modifications to peptide structures using cyclopentane derivatives can lead to compounds that are significantly more active at these receptors compared to their non-cyclized counterparts .

Case Study 1: Synthesis and Activity Correlation

A study focused on synthesizing a series of morphiceptin peptidomimetics incorporating this compound demonstrated that structural modifications could enhance receptor selectivity and potency. The synthesized tetrapeptides showed improved μ-receptor activity compared to traditional morphiceptin, suggesting that the incorporation of cyclopentane moieties can lead to more effective analgesics .

Case Study 2: Antifungal Efficacy

Another investigation evaluated the antifungal efficacy of polyhydroxylated derivatives of cyclopentanecarboxylic acids. The results indicated robust antifungal activity against Candida albicans. This study emphasized the importance of structural features in determining biological activity and highlighted the potential for developing new antifungal agents based on these scaffolds .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 124150-23-8 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Antifungal Activity | Effective against C. albicans |

| Opioid Receptor Affinity | Enhanced μ-receptor binding |

Q & A

Basic Research: What are the optimal synthetic routes for (1S,2R)-Methyl 2-hydroxycyclopentanecarboxylate, and how can stereochemical purity be ensured?

Methodological Answer:

The synthesis typically begins with cyclopentanone derivatives, proceeding through hydroxylation and esterification steps. Key strategies include:

- Hydroxylation: Enantioselective oxidation using Sharpless asymmetric dihydroxylation or biocatalytic methods to introduce the 2-hydroxy group .

- Esterification: Reaction with methanol in the presence of acid catalysts (e.g., H₂SO₄) under controlled anhydrous conditions to avoid racemization .

- Stereochemical Control: Use of chiral auxiliaries or enzymatic resolution to isolate the (1S,2R) diastereomer. Chiral HPLC or polarimetry validates enantiomeric excess (>98%) .

Basic Research: How is the structural configuration of this compound validated experimentally?

Methodological Answer:

A combination of analytical techniques is employed:

- NMR Spectroscopy: ¹H/¹³C NMR distinguishes stereochemistry via coupling constants (e.g., J1,2 for cis/trans hydroxy-ester groups) and NOE effects .

- X-ray Crystallography: Resolves absolute configuration, particularly for crystalline derivatives .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (C₈H₁₂O₃) and fragmentation patterns .

Advanced Research: How does stereochemistry influence the compound’s biological activity, and what methods quantify this effect?

Methodological Answer:

The (1S,2R) configuration impacts receptor binding due to spatial compatibility with chiral active sites. Studies involve:

- Comparative Bioassays: Testing enantiomers against targets (e.g., enzymes, GPCRs) to measure IC₅₀ differences. For example, the (1S,2R) form may show 10-fold higher affinity for serotonin receptors than its (1R,2S) counterpart .

- Molecular Dynamics Simulations: Predict binding modes using software like AutoDock Vina, correlating docking scores with experimental IC₅₀ values .

Advanced Research: What mechanistic insights exist for its enzyme inhibition, and how are binding kinetics analyzed?

Methodological Answer:

Mechanisms are probed via:

- Enzyme Kinetics: Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, inhibition of cyclooxygenase-2 (COX-2) with Ki ≈ 2.5 µM .

- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) to receptors .

- Surface Plasmon Resonance (SPR): Measures real-time association/dissociation rates (e.g., kon = 1.2 × 10⁴ M⁻¹s⁻¹ for dopamine receptors) .

Advanced Research: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Discrepancies arise from variability in assay conditions or impurity levels. Mitigation strategies include:

- Standardized Assays: Replicate experiments using WHO-recommended protocols (e.g., fixed pH, temperature).

- Purity Validation: LC-MS to confirm >95% purity, excluding confounding byproducts .

- Meta-Analysis: Statistical aggregation of data from multiple studies to identify trends (e.g., using RevMan software) .

Advanced Research: What computational approaches predict its interactions with novel biological targets?

Methodological Answer:

- Molecular Docking: Screen against Protein Data Bank (PDB) targets (e.g., 5-HT2A receptor, PDB ID: 6A93) using AutoDock or Schrödinger .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Model electronic interactions at catalytic sites (e.g., hydrogen bonding with Thr394 in COX-2) .

- Machine Learning: Train models on ChEMBL datasets to predict ADMET properties .

Advanced Research: How can structure-activity relationships (SAR) guide the optimization of its derivatives?

Methodological Answer:

SAR studies focus on:

- Functional Group Modifications: Substitute the hydroxy group with halogens or amines to enhance potency. For example, 2-fluoro analogs show 3× increased COX-2 inhibition .

- Scaffold Hopping: Replace the cyclopentane ring with cyclohexane or bicyclic systems to improve metabolic stability .

- In Vitro/In Vivo Correlation: Validate derivatives in cell-based assays (e.g., IC₅₀ in HepG2 cells) followed by murine pharmacokinetic studies .

Advanced Research: What validated analytical methods ensure reproducibility in quantifying this compound?

Methodological Answer:

- HPLC-UV/RI: Reverse-phase C18 columns (e.g., Agilent Zorbax) with isocratic elution (70:30 acetonitrile/water) achieve retention time ±0.1 min .

- Chiral GC-MS: Cyclodextrin-based columns (e.g., Astec Chiraldex) separate enantiomers with resolution Rs > 2.5 .

- Validation Parameters: Follow ICH guidelines for linearity (R² > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。